molecular formula C11H13NO5 B13752130 2-Ethoxyethyl 4-nitrobenzoate CAS No. 37460-43-8

2-Ethoxyethyl 4-nitrobenzoate

Cat. No.: B13752130
CAS No.: 37460-43-8
M. Wt: 239.22 g/mol
InChI Key: JVKUSNIMTZCOMW-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is an ester derivative of 4-nitrobenzoic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Nitrobenzoic acid+2-EthoxyethanolH2SO42-Ethoxyethyl 4-nitrobenzoate+H2O\text{4-Nitrobenzoic acid} + \text{2-Ethoxyethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Nitrobenzoic acid+2-EthoxyethanolH2​SO4​​2-Ethoxyethyl 4-nitrobenzoate+H2​O

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites and microwave irradiation can further enhance the efficiency of the esterification process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-ethoxyethyl 4-aminobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol.

    Substitution: The nitro group in the compound can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 2-Ethoxyethyl 4-aminobenzoate.

    Hydrolysis: 4-Nitrobenzoic acid and 2-ethoxyethanol.

    Substitution: Various substituted 2-ethoxyethyl benzoates.

Scientific Research Applications

2-Ethoxyethyl 4-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-nitrobenzoate primarily involves its hydrolysis to 4-nitrobenzoic acid and 2-ethoxyethanol. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester bond’s cleavage is facilitated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds.

Comparison with Similar Compounds

    Ethyl 4-nitrobenzoate: Similar ester structure but with an ethyl group instead of an ethoxyethyl group.

    Methyl 4-nitrobenzoate: Contains a methyl group instead of an ethoxyethyl group.

    2-Methoxyethyl 4-nitrobenzoate: Similar structure but with a methoxyethyl group.

Uniqueness: 2-Ethoxyethyl 4-nitrobenzoate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

37460-43-8

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-ethoxyethyl 4-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

JVKUSNIMTZCOMW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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